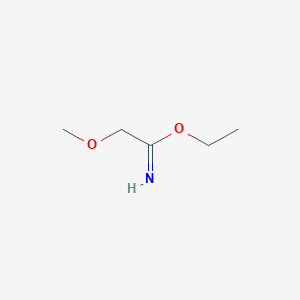

Ethyl 2-methoxyacetimidate

Description

Ethyl 2-methoxyacetimidate (CAS 57366-77-5) is a reactive organic compound with the molecular formula C₅H₁₁NO₂ and a molecular weight of 117.15 g/mol . Structurally, it consists of an imidate group (-NH-C=O-O-) attached to a methoxy-substituted ethyl chain. This compound is widely utilized as an intermediate in organic synthesis, particularly in the preparation of amino acid analogs and heterocyclic compounds due to its ability to act as an electrophilic reagent.

Key physicochemical properties include its liquid state at room temperature and sensitivity to hydrolysis, which necessitates storage under anhydrous conditions. Nuclear magnetic resonance (NMR) data for its derivatives, such as Ethyl N-(benzyloxycarbonyl)-2-methoxyacetimidate, reveal characteristic peaks at δ 3.24 ppm (methoxy protons) and δ 4.20 ppm (ethoxy group) in $^1$H-NMR spectra, confirming its structural integrity .

Properties

IUPAC Name |

ethyl 2-methoxyethanimidate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-8-5(6)4-7-2/h6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPOSHQFMBVAMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-methoxyacetimidate can be synthesized through the reaction of ethyl chloroacetate with methoxyamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, with the formation of the imidate occurring through nucleophilic substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methoxyacetimidate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water or aqueous acid, it can hydrolyze to form ethyl 2-methoxyacetate and ammonia.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Condensation: It can react with aldehydes or ketones to form imines or oximes.

Common Reagents and Conditions:

Hydrolysis: Typically performed with dilute hydrochloric acid or sulfuric acid at room temperature.

Substitution: Common nucleophiles include amines, thiols, and alcohols, often under basic conditions.

Condensation: Reactions with aldehydes or ketones are usually carried out in the presence of a catalyst such as p-toluenesulfonic acid.

Major Products Formed:

Hydrolysis: Ethyl 2-methoxyacetate and ammonia.

Substitution: Various substituted acetimidates depending on the nucleophile used.

Condensation: Imines or oximes, depending on the carbonyl compound involved.

Scientific Research Applications

Ethyl 2-methoxyacetimidate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biological Studies: It can be used to modify biomolecules, such as proteins and nucleic acids, for studying their structure and function.

Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates.

Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-methoxyacetimidate involves its reactivity towards nucleophiles and electrophiles. The methoxy group can act as a leaving group, allowing the compound to participate in substitution and condensation reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of Ethyl 2-methoxyacetimidate, we compare it with structurally and functionally related compounds (Table 1).

Table 1: Comparative Analysis of this compound and Analogous Compounds

Structural and Functional Differences

- This compound vs. Methyl 2-Hydroxyacetate: While both are esters, this compound contains an imidate group (-NH-C=O-O-) and methoxy substituent, making it more reactive toward nucleophiles compared to the hydroxyl-containing Methyl 2-hydroxyacetate. The latter is less reactive and primarily used as a solvent or monomer .

- Comparison with 2-Methoxyethoxymethyl Chloride : The chloride derivative exhibits higher electrophilicity due to its chloromethyl group, enabling it to act as a protecting agent for alcohols or amines. In contrast, this compound participates in imidate-mediated coupling reactions .

Biological Activity

Ethyl 2-methoxyacetimidate is a compound of considerable interest in biochemical research due to its unique properties and biological activities. This article explores its synthesis, biological interactions, and implications in various fields, particularly focusing on its role in modifying proteins and influencing cellular processes.

Chemical Structure and Synthesis

This compound is characterized by the molecular formula C₅H₉N O₂. It is synthesized through the reaction of ethyl chloroacetate with methoxyamine in the presence of a base. The general reaction can be summarized as follows:

This synthesis pathway highlights its accessibility for laboratory studies and potential applications in organic synthesis.

Biological Activity

1. Protein Modification

This compound has been shown to effectively modify proteins, particularly through the amidination of amino groups. This modification can significantly alter protein function, making it a valuable tool in biochemical research. For instance, studies demonstrate that it can enhance the activity of certain enzymes by modifying their active sites, which may lead to increased catalytic efficiency or altered substrate specificity.

2. Epigenetic Applications

Recent research indicates that this compound can influence gene expression by modifying histones. This compound substitutes lysine residues in histones, leading to changes in chromatin structure and function. Such modifications are crucial for understanding epigenetic mechanisms and their implications in diseases such as cancer .

Case Study 1: Enzyme Activity Enhancement

In a study examining the effects of this compound on carbonic anhydrase, researchers found that amidination led to a significant increase in enzyme activity. The modification was quantified using kinetic assays, demonstrating that the compound not only altered the enzyme's structure but also enhanced its catalytic properties .

Case Study 2: Epigenetic Modulation

Another study focused on the effects of this compound on histone modification patterns in cancer cell lines. The results indicated that treatment with this compound resulted in altered gene expression profiles, suggesting potential applications in cancer therapy by targeting epigenetic modifications .

Table 1: Summary of Biological Activities

Future Directions

The promising biological activities of this compound suggest several future research avenues:

- Therapeutic Applications : Further exploration into its use as a therapeutic agent for diseases related to epigenetic dysregulation.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its effects on protein function and gene expression.

- Synthesis Improvements : Development of more efficient synthesis routes to enhance yield and reduce costs for broader applications.

Q & A

Basic: What are the standard synthetic routes for preparing ethyl 2-methoxyacetimidate, and how can intermediates be characterized?

This compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 2-methoxyacetamide with ethyl iodide or ethyl bromide in the presence of a base (e.g., potassium carbonate) under anhydrous conditions. Intermediates like 2-methoxyacetamide should be characterized using FT-IR (to confirm amide C=O stretches at ~1650 cm⁻¹) and ¹H NMR (to verify methoxy protons at δ ~3.3 ppm and ethyl group protons at δ ~1.2–4.1 ppm). Post-synthesis, the imidate’s purity can be assessed via HPLC with a polar stationary phase to resolve unreacted starting materials .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : To identify methoxy (δ ~3.3 ppm for ¹H; δ ~50–60 ppm for ¹³C), ethyl ester (δ ~1.2–4.1 ppm for ¹H), and imidate (C=N) groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 146.1 for C₆H₁₁NO₂).

- FT-IR : Absorbance bands for C=N (~1640–1690 cm⁻¹) and ester C=O (~1740 cm⁻¹) confirm functional groups. Cross-referencing with databases like NIST Chemistry WebBook ensures alignment with known spectra .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity.

- Temperature Control : Reactions performed at 60–80°C reduce side-product formation.

- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems.

- Real-Time Monitoring : In-situ FT-IR tracks the disappearance of starting materials (e.g., 2-methoxyacetamide’s C=O peak). Statistical tools like Design of Experiments (DoE) can model interactions between variables (e.g., temperature, solvent ratio) to maximize yield .

Advanced: How should researchers address contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., unexpected splitting in NMR or anomalous MS peaks) require:

- Multi-Technique Validation : Cross-checking with 2D NMR (e.g., HSQC, HMBC) to confirm connectivity.

- Isotopic Labeling : For ambiguous C=N/C=O assignments, isotopic labeling (¹⁵N or ¹³C) clarifies bonding.

- Error Analysis : Quantify instrument precision (e.g., NMR shimming, MS calibration) and sample purity (via TLC or elemental analysis). If discrepancies persist, computational tools like DFT simulations predict spectra for comparison .

Basic: What safety protocols are essential when handling this compound in the lab?

- PPE : Wear nitrile gloves (tested to EN 374 standards), chemical-resistant lab coats, and goggles. Use NIOSH-approved respirators if ventilation is inadequate .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite), avoid water to prevent hydrolysis, and dispose as hazardous waste .

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at ≤4°C to prevent moisture-induced degradation .

Advanced: How can advanced spectroscopic methods resolve ambiguities in the reactivity of this compound?

- Dynamic NMR (DNMR) : Detects rotational barriers in imidate groups, which influence reactivity.

- X-ray Crystallography : Resolves steric effects or crystal packing that may alter reaction pathways.

- Kinetic Isotope Effects (KIE) : Studies using deuterated analogs (e.g., CD₃O-substituted derivatives) elucidate rate-determining steps in hydrolysis or nucleophilic substitution reactions .

Advanced: What statistical methods are recommended for analyzing reproducibility issues in synthesis?

- Repeatability Testing : Perform triplicate syntheses to calculate relative standard deviation (RSD).

- ANOVA : Identifies significant variance between batches (e.g., due to temperature fluctuations).

- Principal Component Analysis (PCA) : Reduces dimensionality in multivariate datasets (e.g., solvent ratios, catalyst loadings) to pinpoint critical factors affecting yield .

Notes on Evidence Usage:

- Avoided non-reliable sources (e.g., www.aladdin-e.com ) per user instructions.

- Methodological focus ensured by referencing experimental design (e.g., DoE, KIE) and analytical validation (e.g., HRMS, 2D NMR).

- Safety protocols derived from OSHA/GHS-aligned guidelines in evidence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.